molecular formula C7H16N2O2S B3077396 N-(cyclohexylmethyl)aminosulfonamide CAS No. 1048017-50-0

N-(cyclohexylmethyl)aminosulfonamide

Cat. No. B3077396
CAS RN: 1048017-50-0
M. Wt: 192.28 g/mol
InChI Key: BQUIEISAIQVXQS-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)aminosulfonamide is a type of organosulfur compound with sulfur-nitrogen bonds . These compounds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and more . They are widely applied as building blocks in medical chemistry .


Synthesis Analysis

The synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines has been achieved through the oxidative coupling of thiols and amines . This strategy does not require additional pre-functionalization and de-functionalization steps, which streamlines synthetic routes and reduces waste generation .

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamide compounds, including N-(cyclohexylmethyl)aminosulfonamide, have been extensively studied for their medicinal properties. Sulfonamides were the pioneering class of synthetic antimicrobial agents and continue to play a crucial role in treating infectious diseases. They exhibit a broad spectrum of bioactive properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic activities, after chemical structural modifications (He Shichao et al., 2016). These derivatives have shown wide medicinal applications, indicating large development value in creating new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity.

Moreover, the presence of the sulfonamide group in clinically used drugs highlights its importance in pharmaceuticals. For example, sulfonamides are utilized in antiviral HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, showcasing their versatility and potential in addressing various health conditions (I. Gulcin & P. Taslimi, 2018).

Environmental Applications

Beyond medicinal applications, sulfonamide compounds, including N-(cyclohexylmethyl)aminosulfonamide, are also being studied for their environmental implications. For instance, sulfonamides' presence in the environment, mainly derived from agricultural activities, poses challenges due to their persistence and potential to induce antimicrobial resistance. Research indicates that even small amounts of sulfonamides in the biosphere could alter microbial populations, potentially impacting human health on a global scale (W. Baran et al., 2011). This underscores the necessity for further exploration into the environmental fate and ecotoxicological assessment of these compounds to develop strategies for mitigating their impact.

properties

IUPAC Name

(sulfamoylamino)methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h7,9H,1-6H2,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUIEISAIQVXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)aminosulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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